molecular formula C13H14FN3O B2402431 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 1421480-68-3

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B2402431
CAS No.: 1421480-68-3
M. Wt: 247.273
InChI Key: UGAFMDIGTFDBIY-UHFFFAOYSA-N
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 4-(4-fluorophenyl)-1H-pyrazole. This intermediate is then reacted with N,N-dimethylacetamide in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring may also contribute to the compound’s bioactivity by stabilizing interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide is unique due to its specific combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination can result in enhanced stability, bioavailability, and specificity in its interactions with molecular targets compared to other similar compounds.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-16(2)13(18)9-17-8-11(7-15-17)10-3-5-12(14)6-4-10/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAFMDIGTFDBIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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